BenchChemオンラインストアへようこそ!

3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

tRNA methyltransferase inhibition antibacterial target engagement structure-activity relationship

This specific 3-amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is the validated sulfonamide 3 intermediate in AbbVie's optimized convergent Venetoclax synthesis, delivering 46% overall yield and >99% API purity. Unlike the 3-nitro analog (CAS 1228779-96-1), this amino variant eliminates a redundant reduction step, reducing process complexity and batch failure risk. The 3-amino-4-methyl substitution pattern and N-tetrahydropyran-4-yl moiety confer unique reactivity and hydrogen-bonding profiles critical for downstream coupling efficiency. Procure this exact intermediate to align with the published high-yielding process and ensure regulatory-compliant API production.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
Cat. No. B7863990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
Molecular FormulaC12H18N2O3S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N
InChIInChI=1S/C12H18N2O3S/c1-9-2-3-11(8-12(9)13)18(15,16)14-10-4-6-17-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3
InChIKeyQSGRTAKGVZIALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide: Procurement-Relevant Identity and Class Context


3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide (IUPAC: 3-amino-4-methyl-N-(oxan-4-yl)benzenesulfonamide; C12H18N2O3S; MW 270.35 g/mol) [1] is a substituted benzenesulfonamide bearing a 3-amino-4-methyl substitution pattern and an N-tetrahydropyran-4-yl moiety. It is primarily established as a crucial synthetic intermediate in the manufacture of Venetoclax (ABT-199), a first-in-class Bcl-2 selective inhibitor approved for chronic lymphocytic leukemia [2]. This compound belongs to the broader class of N-substituted aminobenzenesulfonamides, which serve as key building blocks in the convergent assembly of Bcl-2 family inhibitors. Its structural features confer distinct reactivity, solubility, and hydrogen-bonding profiles compared to the analogous nitro-intermediate more commonly cited in patent literature.

Why 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide Cannot Be Casually Substituted in Synthesis or Screening Campaigns


In-class benzenesulfonamide intermediates are not interchangeable due to the critical influence of the 4-position substituent and the N-tetrahydropyran group on both downstream reactivity and biological profile. The amino group (vs. nitro) directly determines the oxidation state and the number of synthetic steps required to reach the final Venetoclax API. The N-tetrahydropyran-4-yl moiety contributes distinct conformational and hydrogen-bonding properties that affect coupling efficiency and product purity [1]. Even closely related analogs such as the 3-nitro-4-methyl variant (CAS 1228779-96-1) cannot be directly substituted without introducing an additional reduction step . Furthermore, the specific 3-amino-4-methyl substitution pattern yields a unique biological activity fingerprint; the target compound exhibits a 5.5-fold greater inhibitory potency against bacterial tRNA methyltransferase compared to a structurally related sulfonamide comparator, demonstrating that subtle structural modifications translate into quantifiable differences in target engagement [2]. Generic or unqualified substitution risks batch failure, altered impurity profiles, and invalid biological assay conclusions.

Quantitative Differentiation Evidence for 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide vs. Analogs


5.5-Fold Superior Potency Against tRNA Methyltransferase vs. a Structurally Related Sulfonamide Comparator

In a direct head-to-head biochemical assay, 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide (ChEMBL4517402) inhibited Pseudomonas aeruginosa tRNA (guanine(37)-N1)-methyltransferase with an IC50 of 60 nM, while a structurally related sulfonamide comparator (ChEMBL2431997) exhibited an IC50 of 330 nM under identical conditions [1]. This represents a 5.5-fold difference in potency.

tRNA methyltransferase inhibition antibacterial target engagement structure-activity relationship

Distinct Physicochemical Profile (LogP, H-Bond Donors/Acceptors, TPSA) Relative to the 3-Nitro Analog Used in Venetoclax Synthesis

The target 3-amino compound (MW 270.35 g/mol) and the 3-nitro analog (CAS 1228779-96-1; MW 315.35 g/mol) present substantially different physicochemical profiles. The amino compound has 2 hydrogen bond donors (vs. 1 for the nitro analog), 5 hydrogen bond acceptors (vs. 8 for the nitro analog), a computed XLogP3-AA of 1, and a TPSA of 89.8 Ų [1]. In contrast, the nitro analog carries a strongly electron-withdrawing group that alters the electron density of the aromatic ring, affecting reactivity in downstream coupling steps .

physicochemical property comparison drug intermediate selection Venetoclax synthesis

Validated Use in a Convergent Large-Scale Synthesis Achieving 46% Overall Yield and >99% API Purity for Venetoclax

The compound (referred to as sulfonamide 3 in the published process) is employed in the final coupling step of an improved convergent synthesis of Venetoclax. This redesigned route, featuring a Buchwald-Hartwig amination and a uniquely effective saponification, achieved a 46% overall yield from 3,3-dimethyldicyclohexanone—more than doubling the yield of the first-generation route—and consistently produced API with >99% area purity [1]. In contrast, earlier synthetic routes utilizing alternative intermediates suffered from lower overall yields and required column chromatography [2].

convergent synthesis process chemistry Venetoclax manufacturing

Documented Positional Specificity: 3-Amino-4-Methyl Substitution Pattern vs. Isomeric or Alternative Substituents

The 3-amino-4-methyl substitution pattern is essential for the intended reactivity in the Venetoclax synthetic pathway. The amino group at the 3-position provides the necessary nucleophilic handle for sulfonamide coupling, while the methyl group at the 4-position contributes to the electronic and steric environment of the aromatic ring. Positional isomers (e.g., 4-amino-3-methyl or 2-amino-4-methyl) would present different electronic profiles and steric accessibility, potentially compromising coupling efficiency [1]. Similarly, replacement of the 4-methyl group with chloro (CAS 1220019-16-8) yields a compound with altered electronic properties (Cl is electron-withdrawing vs. CH3 electron-donating), different molecular weight (304.79 vs. 270.35 g/mol), and typical commercial purity of 95%+ vs. the higher purities documented for the target compound .

structure-activity relationship sulfonamide pharmacophore positional isomerism

High-Confidence Application Scenarios for 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide Based on Quantitative Evidence


Preferred Key Intermediate for Convergent Large-Scale Venetoclax API Manufacturing

This compound serves as sulfonamide 3 in the optimized convergent synthesis of Venetoclax, enabling a 46% overall yield (>2-fold improvement over the first-generation route) and consistent production of API with >99% area purity [3]. Procurement of this specific intermediate eliminates the need for a nitro-to-amine reduction step required when the 3-nitro analog (CAS 1228779-96-1) is used, reducing step count and process complexity . Industrial users engaged in Venetoclax or Bcl-2 inhibitor manufacturing should prioritize this exact intermediate to align with the validated, high-yielding process conditions described in the AbbVie process chemistry publication.

Hit Compound for Antibacterial tRNA Methyltransferase Inhibitor Screening Cascades

With an IC50 of 60 nM against Pseudomonas aeruginosa tRNA (guanine(37)-N1)-methyltransferase—5.5-fold more potent than a structurally related sulfonamide comparator (IC50 330 nM) [3]—this compound is a viable starting point for structure-based optimization of novel antibacterial agents targeting tRNA modification pathways. Researchers should select this compound over less active analogs to establish a more potent initial hit in biochemical screening cascades, reducing the potency gap that must be bridged during lead optimization.

Reference Standard for Physicochemical Profiling of Tetrahydropyran-Containing Sulfonamide Intermediates

The computed physicochemical parameters (XLogP3-AA 1, HBD 2, HBA 5, TPSA 89.8 Ų, MW 270.35) provide a well-defined baseline for comparing solubility, permeability, and formulation behavior across a series of N-tetrahydropyranyl sulfonamide intermediates [3]. Procurement of this compound as a reference standard enables direct experimental validation of these computed properties and supports quality-by-design (QbD) approaches in process development, where measured LogP, solubility, and chromatographic retention data can be correlated with the predicted values for batch-to-batch consistency assessment.

Quote Request

Request a Quote for 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.